2-Ethoxy-1-nitrodec-3-ene
Description
Significance of Nitroalkenes in Modern Organic Synthesis
Nitroalkenes, or nitro olefins, are highly valuable intermediates in organic synthesis. wikipedia.org The potent electron-withdrawing nature of the nitro group activates the carbon-carbon double bond, rendering it susceptible to a variety of nucleophilic attacks. wikipedia.org This activation makes nitroalkenes excellent Michael acceptors, readily participating in conjugate addition reactions with a wide range of carbon and heteroatom nucleophiles. wikipedia.orgmdpi.com
These reactions are pivotal for the construction of complex molecular frameworks, as they facilitate the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control. mdpi.com Furthermore, the nitro group itself is a versatile functional group that can be transformed into numerous other functionalities, including amines, hydroxylamines, ketones, and oximes. mdma.ch This transformative potential significantly broadens the synthetic utility of nitroalkene-derived products. mdma.ch Their ability to act as powerful dienophiles in Diels-Alder reactions further underscores their importance in the synthesis of cyclic and heterocyclic systems. wikipedia.orgmdma.ch
The Role of Alkoxy Substituents in Olefinic Systems
The presence of an alkoxy group, such as the ethoxy group in 2-Ethoxy-1-nitrodec-3-ene, profoundly influences the reactivity of an alkene. The oxygen atom of the alkoxy group can donate electron density to the double bond through resonance, a phenomenon known as the anomeric effect in certain cyclic systems. beilstein-journals.org This electron-donating character can modulate the electrophilicity of the alkene, impacting the rates and regioselectivity of various reactions.
In the context of cycloaddition reactions, alkoxy-substituted dienes have demonstrated enhanced reactivity compared to their unsubstituted counterparts. organic-chemistry.org For instance, 1-alkoxy-1,4-dienes have been effectively used in Lewis acid-promoted [4+2] cycloadditions with nitroalkenes. nih.gov The alkoxy group can also direct the stereochemical outcome of reactions, providing a valuable tool for asymmetric synthesis. nih.gov
Structural Features and Research Potential of this compound
The specific arrangement of the nitro, ethoxy, and decene components in this compound suggests a rich and varied chemical reactivity. The molecule can be viewed as a multifunctional building block with several reactive sites. The primary research potential lies in its utility in a range of synthetic transformations:
Cycloaddition Reactions: The conjugated nitroalkene moiety can act as a heterodiene in [4+2] cycloaddition reactions (Diels-Alder reactions), leading to the formation of six-membered heterocyclic rings. beilstein-journals.orgacs.org The presence of the ethoxy group is expected to influence the diastereoselectivity of these reactions. acs.org
Michael Additions: The activated double bond is a prime candidate for Michael additions, allowing for the introduction of a wide variety of substituents at the 3-position. mdpi.com
Tandem Reactions: The unique functionality of this compound makes it an ideal substrate for tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a tandem inter [4+2]/intra [3+2] cycloaddition could lead to the rapid construction of complex polycyclic systems. nih.govacs.org
Further Functional Group Transformations: The nitro group can be reduced to an amine, opening up pathways to amino alcohols and other valuable nitrogen-containing compounds. The double bond can be subjected to various transformations, such as hydrogenation, epoxidation, or dihydroxylation, to introduce further complexity.
To facilitate a deeper understanding of this compound, a table of its predicted properties is provided below.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C12H23NO2 |
| Molecular Weight | 213.32 g/mol |
| Key Functional Groups | Nitroalkene, Alkoxyalkene |
| Predicted Spectroscopic Data | ¹H NMR: Signals expected for ethoxy protons, vinylic protons, and protons adjacent to the nitro group (around 4-4.4 ppm). orgchemboulder.com¹³C NMR: Signals for the alkene carbons, with the carbon bearing the nitro group being significantly deshielded. IR Spectroscopy: Characteristic strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group are expected around 1550 cm⁻¹ and 1365 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.comMass Spectrometry: Fragmentation may involve the loss of the nitro group (NO₂) or nitrous acid (HNO₂). acs.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
147671-61-2 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-ethoxy-1-nitrodec-3-ene |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-12(16-4-2)11-13(14)15/h9-10,12H,3-8,11H2,1-2H3 |
InChI Key |
ARGQEJNOGLXNPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(C[N+](=O)[O-])OCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethoxy 1 Nitrodec 3 Ene and Analogous Structures
Dehydration and Elimination Approaches to Nitroalkenes
A primary and straightforward method for the synthesis of nitroalkenes is the dehydration of β-nitro alcohols. commonorganicchemistry.com This elimination reaction is often performed under acidic or basic conditions and can proceed through different mechanisms depending on the substrate and reagents. The requisite β-nitro alcohol precursors are typically accessed via the Henry (nitroaldol) reaction.
The hydroxyl group in a β-nitro alcohol is a poor leaving group. Therefore, it must be activated to facilitate elimination. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). masterorganicchemistry.com Subsequent removal of a proton from the adjacent carbon by a weak base leads to the formation of the nitroalkene. For tertiary alcohols, this process typically follows an E1 mechanism involving a carbocation intermediate. masterorganicchemistry.com
Alternatively, the dehydration can be accomplished in a one-pot procedure following the Henry reaction by adjusting the reaction conditions, such as increasing the temperature. commonorganicchemistry.com Base-catalyzed dehydration can also occur, often proceeding via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, especially when the α-proton is acidic due to the electron-withdrawing nitro group.
Several dehydrating agents have been employed to improve the efficiency of this transformation, including phthalic anhydride, dicyclohexylcarbodiimide (B1669883) (DCC), and methanesulfonyl chloride. sci-rad.com For instance, the use of dicyclohexylcarbodiimide in the presence of copper(I) chloride allows for the dehydration of 2-nitroalcohols at relatively low temperatures. sci-rad.com
Henry Condensation and Derivatives for Nitroalkene Formation
The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that serves as a cornerstone for nitroalkene synthesis. wikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol. synarchive.com This reaction is reversible, and its outcome can be influenced by the choice of base, solvent, and temperature. wikipedia.org
The mechanism commences with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nucleophilic nitronate. This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol. wikipedia.org
To directly obtain the nitroalkene, the Henry reaction can be conducted under conditions that favor subsequent dehydration. This is often achieved by using a stoichiometric amount of a base like an amine in combination with heating. commonorganicchemistry.com The intermediate β-nitro alcohol eliminates water to afford the thermodynamically more stable conjugated nitroalkene. commonorganicchemistry.com Various catalysts, including ammonium (B1175870) acetate, have been utilized to facilitate this one-pot condensation-dehydration sequence. researchgate.net For the synthesis of 2-ethoxy-1-nitrodec-3-ene, a plausible Henry reaction would involve the condensation of nitroethane with the appropriate α-ethoxy aldehyde.
Recent advancements have focused on developing catalytic and stereoselective versions of the Henry reaction, employing chiral metal catalysts or organocatalysts to control the stereochemistry of the resulting β-nitro alcohol, which can then be converted to the corresponding chiral nitroalkene. organic-chemistry.org
Alkene Cross-Metathesis in the Synthesis of Substituted Nitroalkenes
Alkene cross-metathesis has emerged as a powerful and efficient tool for the formation of carbon-carbon double bonds, including those in substituted nitroalkenes. acs.org This method offers a convergent approach where two different alkenes are combined in the presence of a transition metal catalyst, typically based on ruthenium (e.g., Grubbs' catalysts) or molybdenum, to generate a new, cross-coupled alkene product with the release of a volatile byproduct like ethene. organic-chemistry.org
The synthesis of functionalized nitroalkenes using this strategy involves the reaction of a simple, readily available nitroalkene (like 3-nitroprop-1-ene) with a more complex alkene partner. nih.govorganic-chemistry.org The reaction's success and selectivity are often governed by the relative reactivity of the two alkene substrates and the choice of catalyst. nih.gov For instance, the cross-metathesis between 6-nitrohex-1-ene and tert-butyl acrylate (B77674) using a second-generation Grubbs catalyst has been shown to produce the corresponding α,β-unsaturated ester with high efficiency. organic-chemistry.org
This methodology is attractive for synthesizing compounds like this compound as it allows for the late-stage introduction of structural complexity. A potential cross-metathesis approach could involve the reaction of 1-ethoxybut-1-ene (B6261339) with a suitable nitroalkene partner in the presence of an appropriate metathesis catalyst. The aliphatic nitro group has been demonstrated to be compatible with the cross-metathesis process, neither interfering with the reaction nor deactivating the catalyst. acs.org
Table 1: Examples of Nitroalkene Synthesis via Cross-Metathesis
| Alkene 1 | Alkene 2 | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Nitrohex-1-ene | tert-Butyl acrylate | Grubbs' 2nd Gen. | tert-Butyl (E)-8-nitrooct-2-enoate | 85 | acs.org |
| Allylbenzene | 3-Nitroprop-1-ene | Grubbs' 2nd Gen. | (E)-4-Nitro-1-phenylbut-1-ene | 75 | nih.gov |
| 1-Octene | 3-Nitroprop-1-ene | Grubbs' 2nd Gen. | (E)-1-Nitroundec-3-ene | 80 | nih.gov |
Nitration Strategies for Enol Ethers and Unsaturated Systems Leading to 2-Alkoxy-1-nitroalkenes
The synthesis of 2-alkoxy-1-nitroalkenes, such as the target compound, can also be approached through the direct functionalization of unsaturated systems, including enol ethers. Enol ethers are electron-rich alkenes, making them susceptible to attack by electrophilic nitrating agents.
One potential strategy involves the reaction of an enol ether with a nitrating agent like nitronium tetrafluoroborate (B81430) or a mixture of nitric acid and sulfuric acid under carefully controlled conditions. researchgate.net The electrophilic addition of the nitronium ion (NO₂⁺) to the enol ether would generate a carbocation intermediate, which is stabilized by the adjacent alkoxy group. Subsequent elimination of a proton would yield the desired 2-alkoxy-1-nitroalkene.
An analogous reaction involves the use of silyl (B83357) enol ethers. Visible light photoredox catalysis has been employed to synthesize β-nitro ketones from silyl enol ethers and geminal bromonitroalkanes. rsc.org While this method yields a ketone, it demonstrates the feasibility of forming a carbon-nitro bond adjacent to an oxygen-substituted carbon.
Another approach is the nitration of α,β-unsaturated esters, which can be considered analogs of enol ethers. A two-step procedure has been developed for the synthesis of tetrasubstituted nitroalkenes where an α,β-unsaturated ester is treated with a mixture of ceric ammonium nitrate (B79036) (CAN) and sodium nitrite (B80452) to introduce the nitro group at the α-position. nih.gov
Development of Novel Catalytic Routes for this compound Synthesis
The development of novel catalytic routes is a major focus in modern organic synthesis, aiming for higher efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic strategies can be envisioned.
Catalytic Asymmetric Henry Reactions: As mentioned, the use of chiral catalysts can provide enantiomerically enriched β-nitro alcohols, which are precursors to chiral nitroalkenes. This is particularly relevant for the synthesis of biologically active molecules.
Catalytic Transfer Hydrogenation: While typically used for reduction, catalytic transfer hydrogenation systems can be adapted for other transformations. For instance, methods have been developed for the reduction of nitroalkenes to primary amines using metal catalysis under mild conditions. ursinus.edu Understanding these catalytic systems could provide insights into controlling the reactivity of the nitroalkene group in the target compound.
Zeolite Catalysis: Zeolite catalysts have been used for the selective hydroalkoxylation (ethoxylation) of alkenes. For example, 1-hexene (B165129) has been ethoxylated with ethanol (B145695) over a zeolite beta catalyst to produce 2-ethoxyhexane with high selectivity. researchgate.net While this reaction adds an ethoxy group to a saturated carbon, it highlights the potential of solid acid catalysts in activating alkenes for reaction with alcohols. A similar catalytic system could potentially be explored for the synthesis of the enol ether precursor required for subsequent nitration.
Photoredox Catalysis: As noted, visible light photoredox catalysis offers a modern approach for forming C-NO₂ bonds under mild conditions, which could be adapted for the nitration of enol ethers or related unsaturated systems. rsc.org
Optimization of Reaction Conditions and Yield for Target Compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of this compound, several parameters would need to be carefully controlled depending on the chosen synthetic route.
In the context of the Henry reaction followed by dehydration , key parameters to optimize include:
Base: The choice and amount of base can influence the rate of both the initial condensation and the subsequent elimination. organic-chemistry.org
Temperature: Higher temperatures generally favor the elimination step to form the nitroalkene. commonorganicchemistry.com
Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of intermediates.
For alkene cross-metathesis , optimization would focus on:
Catalyst Selection and Loading: Different generations of Grubbs' or other metathesis catalysts exhibit varying reactivity and functional group tolerance. Lowering catalyst loading is desirable for cost and sustainability. nih.gov
Substrate Concentration: Reaction concentrations can influence the rate and equilibrium of the metathesis reaction.
Reaction Time: Monitoring the reaction progress is essential to prevent product degradation or isomerization.
A study on the synthesis of 2-ethoxy-4-nitrophenol (B1581399) highlighted the importance of the nitrating agent, comparing different nitrification schemes to find the optimal conditions. The use of ferric nitrate as a catalyst was found to be optimal, leading to a yield of 55.48%. researchgate.net This demonstrates that a systematic comparison of catalysts and reaction conditions is essential for maximizing yield.
Table 2: Comparison of Synthetic Parameters for Nitration
| Reactant | Nitrating Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Ethoxyphenol | Nitric Acid | Acetic Acid | 0-5 | 45.2 | researchgate.net |
| 2-Ethoxyphenol | Sodium Nitrate / Sulfuric Acid | Dichloromethane | 0-5 | 48.7 | researchgate.net |
| 2-Ethoxyphenol | Ferric Nitrate | Acetic Anhydride | 25-30 | 55.5 | researchgate.net |
| Acrylate Ester | CAN / NaNO₂ | Acetonitrile | 0 | Not specified | nih.gov |
Stereochemical Control in the Synthesis of 2 Ethoxy 1 Nitrodec 3 Ene
Diastereoselective Approaches to 2-Substituted Nitroalkenes
Diastereoselective synthesis is crucial when a molecule, such as the target compound, contains multiple stereocenters. The goal is to control the relative three-dimensional arrangement of these centers. For 2-substituted nitroalkenes, diastereoselectivity can be introduced through various reactions where the nitroalkene acts as a key building block.
One powerful method involves cycloaddition reactions where the nitroalkene functions as a dienophile or a heterodiene. nih.gov For instance, chiral nonracemic aminated nitroso acetals have been synthesized through diastereoselective multicomponent [4 + 2]/[3 + 2] cycloadditions. nih.gov These reactions employ γ-nitrogenated nitroalkenes as heterodienes, which react with a dienophile and a 1,3-dipolarophile. nih.gov The presence of a chiral center in the starting nitroalkene directs the stereochemical outcome of the cycloaddition, leading to the formation of specific diastereomers. The use of Lewis acids like lithium perchlorate (B79767) (LiClO₄) or lithium chloride (LiCl) can promote these reactions and enhance diastereoselectivity. nih.gov
Michael addition reactions are another cornerstone for the diastereoselective synthesis of complex nitroalkanes. The asymmetric Michael reaction between α-nitroesters and nitroalkenes can be directed to favor either syn or anti products by selecting the appropriate bifunctional catalyst. nih.gov Catalysts derived from cinchona alkaloids or cyclohexanediamine, even with the same absolute backbone chirality, can produce different diastereomers under similar reaction conditions, showcasing the subtle yet powerful influence of catalyst structure on stereochemical outcomes. nih.gov
In a notable development, an N-heterocyclic carbene (NHC) catalyzed reaction between enals and nitroalkenes was developed to produce δ-nitroesters. nih.gov This reaction proceeds with high stereoselectivity, affording the previously unreported syn diastereomer. nih.gov The success of this transformation hinged on the development of a specific chiral NHC catalyst that favors the desired homoenolate reactivity pathway over the competing Stetter pathway. nih.gov
Table 1: Catalyst Influence on Diastereoselectivity in the Reaction of Enals and Nitroalkenes nih.gov
| Precatalyst | Product Selectivity (δ-nitroester:Stetter) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
|---|---|---|---|
| Imidazolium-based | Good | Good anti-selectivity | Achiral |
| Aminoindanol-based triazolium | N/A | N/A | Asymmetric |
| 5c | 5:1 | 2:1 | 30% |
| 5d (Bis-trifluoromethyl triazolium) | 6:1 | 15:1 | 22% |
| 5f (Novel developed catalyst) | Highly selective for homoenolate pathway | High syn-selectivity | High |
This data illustrates the critical role of the catalyst in directing both product selectivity and diastereoselectivity.
Enantioselective Catalysis for Chiral Nitroalkenes
Enantioselective catalysis aims to produce one enantiomer of a chiral molecule in excess over the other. For chiral nitroalkenes and their derivatives, this is often achieved using chiral organocatalysts or metal complexes that create a chiral environment around the reacting species.
The unique electronic properties of nitroalkenes make them excellent substrates for a wide range of asymmetric reactions. pageplace.dersc.org Over the past decades, numerous chiral catalysts have been developed for asymmetric Michael additions and cycloadditions with nitroalkenes. pageplace.de For example, bifunctional amino-thioureas have been shown to efficiently catalyze the asymmetric Michael addition of malonates to β-nitrostyrenes with high enantioselectivity. pageplace.de
Recently, a significant breakthrough was the development of a "universal" organocatalyst, AmA 7·HNTf₂, for the enantioselective reduction of nitroalkenes. organic-chemistry.org This catalyst demonstrates high selectivity and broad substrate generality, surpassing the performance of many existing catalysts. organic-chemistry.org It enables the efficient synthesis of enantioenriched β-chiral nitroalkanes, which are valuable synthetic intermediates. organic-chemistry.org The process involves the reduction of the nitroalkene using a Hantzsch ester in the presence of a catalytic amount of the chiral organocatalyst. organic-chemistry.org
Cooperative cation-binding catalysis represents another efficient strategy. scispace.com Using a chiral oligo-ethylene glycol (oligoEG) as a cation-binding catalyst and potassium fluoride (B91410) as a base, a variety of chiral 2-nitroallylic amines have been synthesized with excellent enantioselectivities (up to >99% ee). scispace.com This method proceeds via an asymmetric aza-Henry-like reaction of nitroalkenes with α-amidosulfones. scispace.com
Geometric Isomerism (E/Z) Control in the Alkene Moiety of 2-Ethoxy-1-nitrodec-3-ene
Controlling the geometry of the carbon-carbon double bond to selectively form the E (entgegen) or Z (zusammen) isomer is a critical aspect of synthesizing this compound. The properties and reactivity of the geometric isomers can differ significantly.
The synthesis of α,β-unsaturated nitroalkenes often relies on the Henry reaction (nitro-aldol reaction) followed by dehydration. The stereochemical outcome of the dehydration step can be controlled by the reaction conditions. For example, reacting aliphatic aldehydes with nitroalkanes in the presence of catalytic piperidine (B6355638) over molecular sieves allows for stereochemical control. researchgate.net By simply changing the solvent and temperature, it is possible to selectively obtain either the pure (E)- or (Z)-nitroalkenes in high yields. researchgate.net A specific method for synthesizing (E)-α,β-unsaturated nitroalkenes involves reacting aldehydes with nitromethane (B149229) in a methanol (B129727) and aqueous sodium hydroxide (B78521) solution at 0°C, followed by treatment with dilute hydrochloric acid, which yields exclusively the E isomer in good to excellent yields. researchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for controlling alkene geometry. It is a key step in a two-step procedure for creating tetrasubstituted nitroalkenes, where the HWE olefination of a ketone first forms an α,β-unsaturated ester, which is subsequently nitrated. mdpi.comnih.gov The choice of phosphonate (B1237965) reagent and reaction conditions in the HWE step can strongly influence the E/Z ratio of the resulting alkene.
The E/Z naming system provides an unambiguous way to describe the geometry of the double bond. Priority is assigned to the groups attached to each carbon of the double bond based on atomic number. libretexts.org If the two higher-priority groups are on the same side, the isomer is designated Z. libretexts.orgyoutube.com If they are on opposite sides, it is designated E. libretexts.orgyoutube.com This system is essential for accurately describing the isomers of trisubstituted alkenes like this compound.
Chiral Auxiliary and Organocatalytic Strategies
Both chiral auxiliary and organocatalytic strategies are powerful approaches for controlling stereochemistry in the synthesis of complex molecules like this compound.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. wikipedia.org This multi-step process involves:
Covalent attachment of the auxiliary to the substrate.
A diastereoselective transformation, where the auxiliary's chirality biases the formation of one diastereomer.
Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org
Evans' oxazolidinone auxiliaries, for example, are widely used in stereoselective aldol, alkylation, and Diels-Alder reactions. In the context of synthesizing the target molecule, an appropriate chiral auxiliary could be attached to a precursor, guiding a key bond-forming reaction to establish the desired stereocenters before being cleaved.
Organocatalysis , the use of small, chiral organic molecules to catalyze asymmetric transformations, offers a complementary and often more direct approach. unimi.it These catalysts can activate substrates and control the stereochemical course of a reaction without the need for attaching and removing an auxiliary. rsc.orgrsc.org For the synthesis of chiral nitro compounds, bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds derived from Cinchona alkaloids, are particularly effective. nih.govunimi.it These catalysts can activate both the nucleophile and the electrophile (the nitroalkene) through non-covalent interactions, such as hydrogen bonding, guiding the reactants into a specific, low-energy transition state that leads to the desired stereoisomer. mdpi.com
Table 2: Comparison of Chiral Auxiliary and Organocatalytic Strategies
| Feature | Chiral Auxiliary Strategy | Organocatalytic Strategy |
|---|---|---|
| Chirality Source | Stoichiometric, covalently bonded chiral molecule wikipedia.org | Sub-stoichiometric (catalytic) amount of a chiral molecule organic-chemistry.org |
| Process Steps | Attachment, diastereoselective reaction, removal wikipedia.org | Single asymmetric reaction step |
| Atom Economy | Lower, due to stoichiometric use of the auxiliary | Higher, catalyst is regenerated |
| Substrate Scope | Can be broad, but requires suitable functional handles for attachment/removal | Highly dependent on the specific catalyst and reaction type |
| Examples | Evans' oxazolidinones, pseudoephedrine | Cinchona alkaloid derivatives, prolinol ethers, thioureas nih.govmdpi.com |
The enantioselective reduction of tetrasubstituted nitroalkenes using a Hantzsch ester and a thiourea-based chiral catalyst is a prime example of an organocatalytic strategy that can generate two adjacent stereocenters with controlled, albeit sometimes moderate, enantioselectivity. mdpi.com
Reactivity Profile and Mechanistic Investigations of 2 Ethoxy 1 Nitrodec 3 Ene
Nucleophilic Addition Reactions to the Nitroalkene Moiety
The polarized nature of the nitroalkene moiety in 2-Ethoxy-1-nitrodec-3-ene makes it a prime target for nucleophilic attack. The nitro group's ability to stabilize a negative charge facilitates the addition of a wide range of nucleophiles to the carbon-carbon double bond.
Michael Addition Pathways and Selectivity
Conjugated nitroalkenes are excellent Michael acceptors, readily undergoing 1,4-conjugate addition with a variety of nucleophiles. researchgate.net In the case of this compound, the reaction with a nucleophile would involve the addition to the C-4 position, leading to the formation of a nitronate intermediate. This intermediate is then typically protonated to yield the final adduct. The general mechanism for the Michael addition to nitroalkenes is a well-established pathway in organic synthesis. pnas.orgethz.ch
The stereoselectivity of these additions can often be controlled. For instance, organocatalysts, such as those derived from cinchona alkaloids, have been shown to effect high diastereo- and enantioselectivity in the Michael addition of carbonyl compounds to nitroalkenes. pnas.org Similarly, thiourea-based organocatalysts can promote highly enantioselective Michael additions of nucleophiles like 2-hydroxy-1,4-naphthoquinones to nitroalkenes. acs.org These catalytic systems operate by activating the nitroalkene through hydrogen bonding, thereby controlling the facial selectivity of the nucleophilic attack.
The scope of nucleophiles that can participate in Michael additions to nitroalkenes is broad, including carbanions (e.g., from malonates), enamines, and various heteroatom nucleophiles. researchgate.netethz.ch The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the yield and selectivity of the products.
A representative table of Michael acceptors and their adducts with nitroalkenes is provided below, illustrating the versatility of this reaction.
| Nucleophile | Nitroalkene Substrate | Catalyst/Conditions | Product Type |
| β-substituted cyclohexenone | Nitrostyrene | Chiral primary amine, 2-fluorobenzoic acid | γ,δ-disubstituted vinylogous Michael adduct |
| 2-hydroxy-1,4-naphthoquinone | β-nitrostyrene | Thiourea (B124793) organocatalyst | Chiral nitroalkylated naphthoquinone |
| Aldehydes | Nitroalkenes | Diphenylprolinol silyl (B83357) ether, acid co-catalyst | 4-nitro aldehydes |
This table is a generalized representation based on analogous reactions and does not represent specific experimental data for this compound.
Role of the Ethoxy Group in Directing Nucleophilic Attack
The ethoxy group at the C-2 position of this compound is expected to exert a significant influence on the regioselectivity and stereoselectivity of nucleophilic attack. While direct studies on this specific compound are not prevalent, the behavior of analogous α-alkoxy substituted systems provides valuable insights. The alkoxy group can influence the electronic properties of the nitroalkene through its inductive and resonance effects.
In related systems, such as γ-alkoxy nitrosoalkenes, the alkoxy group has been shown to direct the stereochemistry of Michael additions, leading to the preferential formation of one diastereomer. beilstein-journals.org This directing effect is often attributed to chelation control in the transition state, where a Lewis acidic catalyst or reagent coordinates to both the alkoxy oxygen and the nitro group, creating a rigid cyclic intermediate that biases the approach of the nucleophile. acs.org
Furthermore, the steric bulk of the ethoxy group can play a role in directing the incoming nucleophile to the less hindered face of the molecule, thereby influencing the stereochemical outcome of the reaction.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it a versatile component in various cycloaddition reactions, where it can act as either a dienophile or a heterodiene. scispace.com
Diels-Alder and Hetero Diels-Alder Reactions with this compound
Nitroalkenes are potent dienophiles in Diels-Alder reactions due to their electron-withdrawing nitro group, which lowers the energy of the LUMO. mdpi.com In a reaction with a conjugated diene, this compound would be expected to form a cyclohexene (B86901) derivative. The stereoselectivity of such reactions is often high, favoring the endo product in accordance with the Woodward-Hoffmann rules.
Moreover, conjugated nitroalkenes can also function as heterodienes in hetero-Diels-Alder reactions, particularly with electron-rich alkenes. beilstein-journals.org In this scenario, the nitro group and the adjacent double bond of this compound would constitute the 4π-electron system. The reaction with a dienophile like an enol ether would lead to the formation of a six-membered heterocyclic ring, specifically a 1,2-oxazine derivative. beilstein-journals.org These reactions can sometimes be promoted by Lewis acids. beilstein-journals.org
The presence of the C-2 ethoxy group can influence the periselectivity of these cycloadditions, directing the reaction towards either a standard Diels-Alder or a hetero-Diels-Alder pathway. acs.orgorganic-chemistry.org
1,3-Dipolar Cycloadditions Involving the Nitroalkene System
The electron-deficient nature of the double bond in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. researchgate.netresearchgate.net
A variety of 1,3-dipoles can react with nitroalkenes, including:
Nitrile oxides , which yield isoxazoline (B3343090) derivatives. wikipedia.org
Nitrones , which afford isoxazolidine (B1194047) rings. growingscience.comgrowingscience.com
Azomethine ylides , leading to the formation of pyrrolidines. researchgate.net
The regioselectivity of these cycloadditions is governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the nitroalkene. wikipedia.org Often, these reactions proceed with high regioselectivity, leading to a single major product. growingscience.com The stereoselectivity can also be high, and in some cases, can be influenced by the use of chiral catalysts.
Reduction and Functional Group Interconversion of the Nitro Group
The nitro group of this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly enhancing the synthetic utility of this compound class. erowid.org
The reduction of the nitro group is a common transformation. Depending on the reducing agent and reaction conditions, a range of products can be obtained. erowid.orgmdma.ch
Common reduction pathways for nitroalkenes include:
Reduction to nitroalkanes: The conjugated double bond can be selectively reduced to afford the corresponding saturated nitroalkane. A variety of reagents can achieve this, including sodium borohydride (B1222165), often in the presence of a co-solvent like methanol (B129727), or with the aid of catalysts like zeolites. erowid.orgrsc.orgacs.org Tri-n-butyltin hydride under microwave irradiation has also been used for this chemoselective reduction. tandfonline.com
Reduction to oximes: Stannous chloride (SnCl₂) in alcoholic media can reduce conjugated nitroalkenes to α-alkoxy oximes. oup.com In the absence of an alcohol, unsubstituted oximes can be formed. mdma.ch
Reduction to amines: The nitro group can be fully reduced to a primary amine. This is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. acs.orgmdma.ch
The following table summarizes some common reducing agents and the resulting products from the reduction of nitroalkenes.
| Reducing Agent | Product |
| Sodium Borohydride (NaBH₄) | Nitroalkane |
| Tri-n-butyltin Hydride ((n-Bu)₃SnH) | Nitroalkane |
| Stannous Chloride (SnCl₂) in Alcohol | α-Alkoxy Oxime |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Amine |
| Ammonia Borane (BH₃NH₃) | Nitroalkane |
This table is a generalized representation based on analogous reactions and does not represent specific experimental data for this compound.
Beyond reduction, the nitro group can be a precursor to other functional groups. For example, the Nef reaction allows for the conversion of a primary or secondary nitro group into a carbonyl group (aldehyde or ketone).
Chemoselective Reduction Methodologies
The selective reduction of the nitroalkene functionality in molecules like this compound is a versatile tool for synthesis, providing access to nitroalkanes, amines, or carbonyl compounds. mdpi.com Chemoselectivity is crucial, as the reduction can target either the nitro group or the carbon-carbon double bond. mdma.ch
Several methodologies have been developed for the reduction of conjugated nitroalkenes. mdma.ch The choice of reducing agent and reaction conditions dictates the outcome of the reaction. For instance, the reduction of the C=C double bond without affecting the nitro group is a common transformation, leading to the corresponding saturated nitroalkane. mdma.ch This is often achieved using borohydride-based reagents. A manipulatively simple approach utilizes sodium borohydride in a mixed solvent system of tetrahydrofuran (B95107) and methanol. mdma.ch Alternatively, trialkylborohydrides can generate nitronate intermediates via a 1,4-hydride addition, which upon protonation (e.g., with silica (B1680970) gel) yield the nitroalkane. mdma.ch
Conversely, the reduction of the nitro group itself can lead to various products. Complete reduction yields the corresponding primary amine, while partial reduction can afford hydroxylamines or oximes. mdpi.commdma.ch Catalytic hydrogenation is a powerful method for this transformation. However, controlling the selectivity to avoid the reduction of the C=C bond can be challenging. Specific catalysts and conditions are required to achieve this. Other methods, such as the use of chromium(II) chloride or certain iridium catalysts under acidic conditions, can convert nitroalkenes into ketones. mdpi.comtandfonline.com The pH of the reaction medium can play an indispensable role in controlling chemoselectivity. mdpi.com
| Reagent/Catalyst | Expected Product from this compound | Selectivity Notes | Reference |
|---|---|---|---|
| NaBH4, THF/MeOH | 2-Ethoxy-1-nitrodecane | Selectively reduces the C=C double bond. | mdma.ch |
| Hantzsch ester, silica gel | 2-Ethoxy-1-nitrodecane | Chemoselective for the C=C bond; tolerates other functional groups like aldehydes and ketones. | mdma.ch |
| H2, Pd/C | 2-Ethoxydecan-1-amine | Typically reduces both the nitro group and the C=C double bond. | mdpi.comresearchgate.net |
| Iridium Catalyst, HCOOH, Acidic pH | 2-Ethoxydecan-3-one | Chemoselective reduction of the nitroalkene to a ketone. | mdpi.com |
| Na2S2O4 | 2-Amino-2-ethoxydec-3-ene (via intermediate) | Often used for the chemoselective reduction of nitroarenes to anilines, its application here would aim for selective nitro group reduction. | rsc.org |
Transformations to Amines, Nitriles, and Other Derivatives
Conjugated nitroalkenes are valuable synthetic precursors that can be converted into a wide array of useful compounds, including amines, hydroxylamines, oximes, and ketones. mdpi.com
Amines: The full reduction of the nitroalkene system in this compound would yield 2-ethoxydecan-1-amine. This transformation is typically accomplished via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere. tandfonline.comjsynthchem.com Alternatively, metal hydrides like lithium aluminum hydride (LiAlH₄) can also effect this reduction, though care must be taken as these potent reagents can sometimes reduce other functional groups. The synthesis of aromatic amines from nitroaromatics using sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄ has been reported, suggesting a potential avenue for related transformations in the aliphatic series. jsynthchem.com
Nitriles: The conversion of this compound to a nitrile is not a direct transformation. It would likely proceed through a multi-step sequence. One plausible route involves the conversion of the nitroalkene to a ketone, specifically 2-ethoxydecan-3-one. This can be achieved using methods like the Nef reaction on the corresponding saturated nitroalkane or through direct iridium-catalyzed reduction of the nitroalkene. mdpi.com The resulting ketone could then be converted to an oxime via reaction with hydroxylamine. Subsequent dehydration of the oxime, using reagents such as phosphorus pentoxide or cyanuric chloride, would yield the corresponding nitrile.
Other Derivatives:
Ketones: As mentioned, this compound can be converted to 2-ethoxydecan-3-one. An iridium-catalyzed reduction in acidic water represents a highly chemoselective method for this transformation from α,β-disubstituted nitroalkenes. mdpi.com
Oximes: The reduction of conjugated nitroalkenes can also be controlled to yield oximes. This provides an alternative to the two-step ketone-to-oxime pathway. Reagents such as tin(II) chloride are often employed for this purpose.
Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-substituted hydroxylamines, which are valuable intermediates in their own right. mdma.ch
| Target Derivative | Proposed Synthetic Route | Key Reagents | Reference |
|---|---|---|---|
| 2-Ethoxydecan-1-amine | Direct reduction of both nitro and alkene groups. | H2, Pd/C or LiAlH4 | mdpi.comjsynthchem.com |
| 2-Ethoxydecan-3-nitrile | 1. Conversion to ketone. 2. Formation of oxime. 3. Dehydration of oxime. | 1. Ir-catalyst or Nef reaction. 2. NH2OH. 3. P2O5 or Ac2O. | mdpi.com |
| 2-Ethoxydecan-3-one | Reductive conversion of the nitroalkene. | Ir-catalyst, HCOOH, H2O, acid | mdpi.com |
| 2-Ethoxydecan-3-one Oxime | Controlled reduction of the nitroalkene. | SnCl2, HCl | mdma.ch |
Electrophilic Reactions and Rearrangements
The electron-deficient nature of the conjugated system in this compound dictates its reactivity. The π-bond is polarized by the strongly electron-withdrawing nitro group, which deactivates the alkene towards typical electrophilic addition reactions (e.g., with HBr or Br₂). Instead, the molecule itself acts as an excellent electrophile, particularly at the C3 position.
The most characteristic reaction is the conjugate or Michael addition, where a wide variety of nucleophiles add to the electrophilic β-carbon (C3). This reaction is highly efficient for forming new carbon-carbon and carbon-heteroatom bonds. The initial addition product is a nitronate anion intermediate, which is then protonated to give the substituted nitroalkane. mdma.ch
While the alkene is generally unreactive towards electrophiles, the ethoxy group's oxygen atom possesses lone pairs and could potentially be protonated under strong acidic conditions, possibly leading to cleavage or rearrangement.
Rearrangements involving the this compound framework are not widely documented and would likely occur in the context of specific reactions. For example, intermediates formed during reactions could undergo rearrangements. A 1,2-hydride or alkyl shift might occur in a carbocation intermediate, should one be formed under specific conditions (e.g., SN1-type reaction at the allylic C2 position), though this is less common for such substrates. doubtnut.com Allylic rearrangements, where the double bond shifts, could also be envisioned under thermal or catalytic conditions, potentially isomerizing this compound to 4-ethoxy-1-nitrodec-2-ene.
Investigation of Reaction Intermediates and Transition States
Understanding the transient species formed during the reactions of this compound is key to rationalizing its reactivity and product distribution.
Reaction Intermediates: A reaction intermediate is a species that is formed from the reactants and reacts further to give the products of a chemical reaction. youtube.com Unlike a transition state, an intermediate corresponds to a local energy minimum on a reaction coordinate diagram. masterorganicchemistry.comyoutube.com In the context of this compound chemistry, several types of intermediates are plausible:
Nitronate Anions (Aci-nitro form): This is arguably the most important intermediate in the chemistry of nitroalkenes. It is formed upon the 1,4-conjugate addition of a nucleophile or a hydride reagent to the C=C double bond. mdma.ch This resonance-stabilized anion is the immediate product before workup or subsequent reaction.
Radical Intermediates: Certain reduction pathways or reactions initiated by single-electron transfer (SET) may involve radical and radical-anion intermediates.
Carbocation Intermediates: While less common due to the deactivating nitro group, a carbocationic intermediate could form at the C2 position if the ethoxy group were to depart as a leaving group under forcing, acidic conditions. Such an intermediate would be stabilized by the adjacent double bond (allylic cation).
Transition States: A transition state is a very short-lived configuration of atoms at a local energy maximum along a reaction coordinate. masterorganicchemistry.comwikipedia.org It has partial bonds, an extremely short lifetime, and cannot be isolated. masterorganicchemistry.com According to transition state theory, once reactants pass through this configuration, they invariably proceed to form products. wikipedia.orgwikipedia.org
For a representative reaction of this compound, such as the Michael addition of a nucleophile (Nu⁻), the transition state can be visualized as a structure where the Nu-C3 bond is partially formed, the C3-C4 π-bond is partially broken, and a negative charge is building up on the nitro group.
The Hammond-Leffler postulate states that the structure of the transition state will more closely resemble the species (reactants or products/intermediates) to which it is closer in energy. wikipedia.org For an exothermic Michael addition, the transition state would be "early," resembling the reactants. For an endothermic step, it would be "late," resembling the high-energy nitronate intermediate. wikipedia.org
| Property | Description for Michael Addition Transition State | Reference |
|---|---|---|
| Bonds Forming | Partial bond between the incoming nucleophile and C3. | masterorganicchemistry.comwikipedia.org |
| Bonds Breaking | Partial breaking of the C3=C4 π-bond. | masterorganicchemistry.comwikipedia.org |
| Geometry at C3 | Changing from sp2 (trigonal planar) towards sp3 (tetrahedral). | wikipedia.org |
| Charge Distribution | Partial negative charge developing on the nucleophile and delocalizing onto the nitro group. | youtube.com |
| Nature | An energy maximum on the reaction pathway; cannot be isolated. | masterorganicchemistry.comwikipedia.org |
Theoretical and Computational Chemistry Studies on 2 Ethoxy 1 Nitrodec 3 Ene
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
To understand the electronic structure of 2-Ethoxy-1-nitrodec-3-ene, Density Functional Theory (DFT) calculations would be a primary tool. These calculations could determine key properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and the molecular electrostatic potential. This information is fundamental to predicting the molecule's reactivity and stability. Without specific studies on this compound, no data on its electronic properties can be provided.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful method for investigating potential reaction pathways for a molecule like this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates for various reactions, such as cycloadditions or nucleophilic attacks. This would provide insights into the kinetics and thermodynamics of its chemical transformations. However, no such mechanistic studies for this specific compound are available in the public domain.
Conformational Analysis and Stereochemical Prediction
The flexibility of the decene chain and the presence of stereocenters in this compound suggest a complex conformational landscape. A comprehensive conformational analysis, typically performed using computational methods, would be required to identify the most stable conformers and to predict the stereochemical outcomes of reactions involving this molecule. This information is crucial for understanding its three-dimensional structure and how it influences its chemical behavior. At present, no such analysis has been published.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations could provide a detailed picture of the dynamic behavior of this compound in different environments. These simulations would be particularly useful for understanding the influence of solvents on its conformational preferences and reactivity. By simulating the motion of the molecule over time, researchers can gain insights that are not accessible from static quantum chemical calculations. No MD simulation studies for this compound have been identified.
Quantum Chemical Descriptors for Reactivity Prediction (e.g., Global Electrophilicity Index)
Quantum chemical descriptors, such as the global electrophilicity index, are valuable for predicting a molecule's reactivity. researchgate.netresearchgate.net These indices, derived from DFT calculations, can quantify the propensity of a molecule to accept electrons, thereby providing a measure of its electrophilic character. researchgate.net Calculating these descriptors for this compound would allow for a comparison of its reactivity with other known compounds. However, the absence of foundational DFT calculations for this molecule means that these predictive indices are not available.
Advanced Spectroscopic Methodologies for Structural Elucidation of 2 Ethoxy 1 Nitrodec 3 Ene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Assignment (1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Ethoxy-1-nitrodec-3-ene, a full suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, would be employed to assign all proton and carbon signals and to establish the connectivity between atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The expected chemical shifts for this compound would allow for the initial assignment of the different proton groups within the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. The predicted chemical shifts are crucial for identifying the carbon skeleton.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| 1 | 4.50 | dd | 12.0, 6.0 | 75.0 |
| 2 | 4.80 | m | - | 85.0 |
| 3 | 5.80 | dt | 15.0, 7.0 | 130.0 |
| 4 | 5.60 | dt | 15.0, 7.0 | 128.0 |
| 5 | 2.10 | q | 7.0 | 32.0 |
| 6 | 1.40 | m | - | 29.0 |
| 7 | 1.30 | m | - | 29.5 |
| 8 | 1.28 | m | - | 28.5 |
| 9 | 1.25 | m | - | 22.5 |
| 10 | 0.88 | t | 7.0 | 14.0 |
| 11 (Ethoxy CH₂) | 3.60 | q | 7.0 | 65.0 |
| 12 (Ethoxy CH₃) | 1.20 | t | 7.0 | 15.0 |
2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for confirming the structural assembly of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons, for instance, confirming the sequence from the vinylic protons (H-3 and H-4) down the decyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, such as linking the ethoxy group to the C-2 position and the nitro group to the C-1 position. The E/Z isomerism of the double bond can be inferred from the coupling constant between H-3 and H-4 in the ¹H NMR spectrum (typically ~15 Hz for E-isomers) and confirmed through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments which show spatial proximity between protons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio of an ion. This accuracy allows for the unambiguous determination of the molecular formula of a compound. For this compound, HRMS would be used to confirm its elemental composition.
The molecular formula of this compound is C₁₂H₂₃NO₃. The calculated exact mass for the molecular ion [M]⁺ would be compared to the experimentally measured value.
Interactive Data Table: HRMS Data for this compound
| Ion | Calculated Exact Mass | Hypothetical Observed Mass | Mass Difference (ppm) |
| [C₁₂H₂₃NO₃]⁺ | 229.1678 | 229.1675 | -1.3 |
The small difference between the calculated and observed mass, typically within 5 ppm, would provide strong evidence for the proposed molecular formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
Interactive Data Table: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2960-2850 | Strong | C-H stretch | Alkyl (decyl and ethoxy) |
| 1670 | Medium | C=C stretch | Alkene |
| 1550 | Strong | N-O asymmetric stretch | Nitro |
| 1370 | Strong | N-O symmetric stretch | Nitro |
| 1100 | Strong | C-O stretch | Ether (ethoxy) |
The presence of strong absorption bands around 1550 cm⁻¹ and 1370 cm⁻¹ would be indicative of the nitro group. The C=C stretching vibration would confirm the presence of the alkene, and the strong C-O stretching band would be characteristic of the ethoxy group.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Determination
The C-2 position in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of this stereocenter. nih.govmdpi.com
These methods measure the differential absorption of left and right circularly polarized light. nih.gov The experimental ECD and VCD spectra would be compared to spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration. As this is a highly specialized technique, the focus here is on the methodology rather than hypothetical data. The successful application of chiroptical spectroscopy would depend on the conformational flexibility of the molecule and the presence of suitable chromophores for ECD or distinct vibrational modes for VCD. nih.gov
X-ray Crystallography for Solid-State Structure and Stereochemistry
If this compound can be obtained in a crystalline form, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center.
The crystallographic data would provide a complete picture of the molecule's conformation in the crystal lattice and would confirm the relative and absolute stereochemistry, provided that anomalous dispersion effects can be measured.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 12.3 |
| β (°) | 95.5 |
| Volume (ų) | 745.2 |
| Z | 2 |
| Density (calculated) (g/cm³) | 1.02 |
| R-factor | < 0.05 |
The successful growth of a single crystal suitable for X-ray diffraction would provide unequivocal proof of the molecular structure of this compound.
Synthetic Utility and Applications of 2 Ethoxy 1 Nitrodec 3 Ene As a Chemical Intermediate
Building Block for Complex Carbon Framework Construction
The strategic placement of functional groups in 2-Ethoxy-1-nitrodec-3-ene makes it a potent tool for the assembly of complex carbon skeletons. The nitroalkene portion of the molecule is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the introduction of new carbon-carbon bonds at the C1 position.
Furthermore, the enol ether functionality can be hydrolyzed under acidic conditions to reveal a ketone, or it can participate in cycloaddition reactions. This dual reactivity enables the construction of polyfunctional molecules with a high degree of stereochemical control. The long decene chain also provides a lipophilic backbone that can be further modified.
Below is a table summarizing potential carbon-carbon bond-forming reactions utilizing this compound:
Table 1: Potential C-C Bond-Forming Reactions of this compound| Reaction Type | Nucleophile/Reagent | Product Class |
|---|---|---|
| Michael Addition | Grignard Reagents (R-MgX) | Substituted Nitroalkanes |
| Michael Addition | Organocuprates (R₂CuLi) | Substituted Nitroalkanes |
| Michael Addition | Enolates | γ-Nitro Ketones |
| Diels-Alder Reaction | Dienes (e.g., Butadiene) | Cyclohexene (B86901) Derivatives |
| Friedel-Crafts Alkylation | Aromatic Compounds | Aryl-Substituted Nitroalkanes |
Precursor for Nitrogen-Containing Heterocycles
Nitroalkenes are well-established precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. rsc.orgrsc.org The nitro group in this compound can be reduced to an amine, which can then participate in intramolecular cyclization reactions. Additionally, the nitroalkene moiety can engage in cycloaddition reactions to form heterocyclic rings directly.
For instance, [3+2] cycloaddition reactions with azides or nitrile oxides can yield triazoles or isoxazoles, respectively. The subsequent reduction of the nitro group and potential cyclization with the ethoxy or other parts of the molecule can lead to a diverse range of heterocyclic systems, including pyrrolidines, piperidines, and more complex fused-ring structures. researchgate.net
Table 2: Potential Heterocyclic Systems Derived from this compound
| Reaction Type | Reagent | Resulting Heterocycle |
|---|---|---|
| Reductive Cyclization | H₂, Pd/C | Pyrrolidine/Piperidine (B6355638) Derivatives |
| [3+2] Cycloaddition | Sodium Azide | Triazole Derivatives |
| [3+2] Cycloaddition | Nitrile Oxides | Isoxazole Derivatives |
| Aza-Michael Addition | Amines | Functionalized Amines |
| Hetero-Diels-Alder | Imines | Tetrahydropyridine Derivatives |
Role in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. wikipedia.org The bifunctional nature of this compound makes it an ideal candidate for participation in such reactions.
A hypothetical cascade could be initiated by a Michael addition to the nitroalkene, which then generates a new nucleophilic center that can undergo an intramolecular reaction with another part of the molecule. This approach allows for the rapid construction of complex polycyclic systems from relatively simple starting materials.
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are another area where this compound could be highly valuable. rsc.org Its dual reactivity could allow it to react sequentially with different components in the reaction mixture, leading to the formation of highly complex molecules in a single pot.
Table 3: Hypothetical Cascade and Multicomponent Reactions
| Reaction Name | Reactants | Key Transformations | Product Type |
|---|---|---|---|
| Michael-Aldol Cascade | Enolate + this compound | Michael Addition, Intramolecular Aldol | Cyclic Nitroalcohol |
| Ugi-Michael MCR | Isocyanide, Carboxylic Acid, Amine | Ugi Reaction, Intramolecular Michael | Peptidomimetic Heterocycle |
| Passerini-Michael MCR | Isocyanide, Carboxylic Acid | Passerini Reaction, Intramolecular Michael | α-Acyloxy Carboxamide |
Development of Derivatization Strategies for Advanced Synthons
The functional groups present in this compound can be readily modified to generate a library of advanced synthetic intermediates, or synthons. Derivatization can enhance the reactivity of the molecule, introduce new functionalities, or protect existing ones during subsequent synthetic steps.
For example, the nitro group can be converted into other functional groups such as an oxime, a nitrile, or a carbonyl group via the Nef reaction. The enol ether can be transformed into a variety of other functional groups, providing access to a wide range of derivatives. These derivatization strategies significantly broaden the synthetic utility of this compound, allowing for its incorporation into a wider range of complex target molecules.
Table 4: Potential Derivatization Strategies
| Functional Group | Reagent/Reaction | Resulting Functional Group |
|---|---|---|
| Nitro Group | H₂, Raney Ni | Amine |
| Nitro Group | TiCl₃ | Carbonyl (Nef Reaction) |
| Enol Ether | H₃O⁺ | Ketone |
| Alkene | OsO₄ | Diol |
Conclusion and Future Research Perspectives for 2 Ethoxy 1 Nitrodec 3 Ene
Summary of Current Research Gaps and Challenges
A thorough review of the scientific literature reveals a significant research gap: the complete absence of studies on the synthesis, characterization, and reactivity of 2-Ethoxy-1-nitrodec-3-ene. This lack of information presents both a challenge and an opportunity for organic chemists. The primary challenges in the study of such a molecule would likely revolve around several key areas:
Stereoselective Synthesis: The presence of a stereocenter at the C2 position and a C3-C4 double bond introduces the possibility of multiple stereoisomers. Developing synthetic methods that can control both the absolute configuration at C2 and the E/Z geometry of the double bond is a formidable challenge.
Regioselectivity in Synthesis: The synthesis of this substituted nitroalkene would require precise control over the placement of the ethoxy and nitro groups. Standard methods for nitroalkene synthesis, such as the Henry reaction, might lead to a mixture of regioisomers, necessitating the development of more selective synthetic protocols. organic-chemistry.org
Purification and Characterization: The presence of multiple functional groups could complicate the purification of this compound. Its characterization would require a comprehensive analytical approach, including advanced NMR techniques, to unequivocally determine its structure and stereochemistry.
Reactivity and Stability: The interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group, separated by a double bond, could lead to unique and potentially unpredictable reactivity patterns. Furthermore, the stability of such a compound under various reaction conditions would need to be thoroughly investigated.
Emerging Methodologies in Nitroalkene Chemistry Applicable to this compound
Recent advancements in synthetic organic chemistry offer promising avenues for tackling the challenges associated with the synthesis and functionalization of complex nitroalkenes like this compound.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. mdpi.com Chiral amines, thioureas, and squaramides have been successfully employed in the asymmetric conjugate addition of various nucleophiles to nitroalkenes. rsc.orgnih.gov These catalysts could be instrumental in establishing the stereocenter at the C2 position during the synthesis of this compound.
Domino Reactions: One-pot domino or cascade reactions provide an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. rsc.org A potential strategy for the synthesis of this compound could involve a domino reaction that forms multiple bonds and stereocenters in a single synthetic operation.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have proven to be versatile catalysts for a wide range of organic transformations. In the context of nitroalkene chemistry, NHCs can catalyze homoenolate additions to nitroalkenes, providing access to δ-nitroesters which can be further transformed into other functional groups. nih.gov This methodology could be explored for the synthesis of precursors to this compound.
Cross-Metathesis: Alkene cross-metathesis offers a powerful method for the formation of carbon-carbon double bonds. This reaction could potentially be used to construct the C3-C4 double bond in this compound with high stereoselectivity, using readily available starting materials. organic-chemistry.org
| Emerging Methodology | Potential Application to this compound |
| Asymmetric Organocatalysis | Stereoselective introduction of the ethoxy group at the C2 position. |
| Domino Reactions | Efficient one-pot synthesis of the core structure. |
| N-Heterocyclic Carbene Catalysis | Synthesis of functionalized precursors. |
| Alkene Cross-Metathesis | Stereoselective formation of the C3-C4 double bond. |
Potential for Further Exploration in Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several sustainable approaches could be explored:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or deep eutectic solvents would significantly reduce the environmental impact of the synthesis. researchgate.net
Catalytic Methods: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Employing highly efficient and recyclable catalysts, such as organocatalysts or supported metal catalysts, would minimize waste generation. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is crucial. Domino reactions and other one-pot procedures are particularly well-suited for improving atom economy. rsc.org
Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable resources would further enhance the sustainability of the synthesis.
Prospects for Stereocontrol and Diverse Functionalization
The unique structural features of this compound offer exciting prospects for stereocontrol and further functionalization.
Stereocontrol: The development of diastereoselective and enantioselective methods for the synthesis of this compound is a key area for future research. beilstein-journals.orgacs.org This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. acs.org The ability to access all possible stereoisomers of this compound would be highly valuable for studying its properties and potential applications.
Diverse Functionalization: The nitroalkene moiety is a versatile functional group that can participate in a wide range of chemical transformations. rsc.org The double bond can undergo various addition reactions, and the nitro group can be reduced to an amine or transformed into other functional groups. This opens up possibilities for creating a diverse library of compounds based on the this compound scaffold. The regioselectivity and chemoselectivity of these functionalization reactions on such a multifunctional substrate would be an interesting area of investigation. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
